molecular formula C6H6N2O3S B14033245 N-methyl-5-nitrothiophene-2-carboxamide

N-methyl-5-nitrothiophene-2-carboxamide

Cat. No.: B14033245
M. Wt: 186.19 g/mol
InChI Key: FXWVZHIGGCPWLV-UHFFFAOYSA-N
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Description

N-methyl-5-nitrothiophene-2-carboxamide ( 1174536-88-9) is a nitrothiophene-based chemical building block offered for research purposes . This compound belongs to a class of molecules known as nitrothiophene carboxamides (NTCs), which have emerged as a promising scaffold in antimicrobial discovery research . While the specific mechanism of action for this exact derivative is not fully elucidated, closely related NTC compounds have been identified as novel, narrow-spectrum antibacterial agents. These agents are engineered to overcome efflux liability in Gram-negative bacteria and function as prodrugs that require activation by specific bacterial nitroreductases (NfsA and NfsB) within the bacterial cell . This activation leads to potent, bactericidal activity against multi-drug resistant clinical isolates of E. coli , Shigella , and Salmonella species . Beyond antibacterial applications, the nitrothiophene core is a versatile moiety in medicinal chemistry. Research into structurally similar compounds, featuring the 5-nitrothiophene unit, has demonstrated potential in other therapeutic areas. For instance, certain analogs have shown significant activity as antitrypanosomal agents, effectively inhibiting the growth of Trypanosoma brucei subspecies and showing efficacy in mouse models of infection . The presence of both the nitro group and the carboxamide functionality on the thiophene ring makes this compound a valuable intermediate for further chemical exploration, including the synthesis of more complex molecules for biological evaluation . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

N-methyl-5-nitrothiophene-2-carboxamide

InChI

InChI=1S/C6H6N2O3S/c1-7-6(9)4-2-3-5(12-4)8(10)11/h2-3H,1H3,(H,7,9)

InChI Key

FXWVZHIGGCPWLV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates: 5-Nitrothiophene-2-Carboxaldehyde

A crucial intermediate in the synthesis of N-methyl-5-nitrothiophene-2-carboxamide is 5-nitrothiophene-2-carboxaldehyde. Its preparation typically involves nitration and functional group transformation steps:

  • Nitration of Thiophene: Selective nitration of thiophene to produce 2-nitrothiophene is achieved using nitric acid in the presence of solid acid catalysts such as montmorillonite clay or metal ion-exchanged K10 montmorillonite clay catalysts (e.g., Fe³⁺, Al³⁺, Cu²⁺). This process is carried out at 70–80 °C for 5–6 hours, yielding 2-nitrothiophene with high selectivity and environmental safety by avoiding hazardous mixtures like nitric acid and acetic anhydride.

  • Conversion to 5-Nitrothiophene-2-Carboxaldehyde: The 5-nitrothiophene-2-ylmethylene diacetate intermediate is hydrolyzed under acidic conditions using hydrochloric acid in methanol-water mixture at 65 °C for 8 hours to yield 5-nitrothiophene-2-carboxaldehyde with about 80% yield. Further purification involves refluxing in methanol and precipitation with n-hexane at low temperature to achieve high purity (99.3%).

Step Reagents & Conditions Yield (%) Notes
Nitration Thiophene + HNO₃ + solid acid catalyst (montmorillonite clay) at 70–80 °C, 5–6 h >50% selectivity Eco-friendly, catalyst reusable
Hydrolysis 5-Nitrothiophene-2-ylmethylene diacetate + HCl in MeOH/H₂O, reflux 65 °C, 8 h 80% Followed by cooling and filtration
Purification Reflux in methanol, addition of n-hexane, cooling to -5 °C 80% (final) Achieves 99.3% purity

Formation of this compound

The key step to obtain this compound involves amidation of the carboxaldehyde or its derivatives with methylamine or methylamine equivalents:

  • Amidation via Activated Intermediates: A common approach involves converting the carboxylic acid or aldehyde derivative into an activated intermediate such as an acid chloride or mixed anhydride, followed by reaction with methylamine. For example, the use of isobutyl chloroformate and N-methylmorpholine in dry tetrahydrofuran (THF) at 0 °C activates the acid intermediate, which then reacts with methylamine at room temperature over 15 hours to yield the N-methyl carboxamide derivative.

  • Purification: The crude product is quenched with water, extracted with ethyl acetate, washed with brine, dried, and purified by silica gel column chromatography to obtain the target compound in good yield and purity.

Step Reagents & Conditions Yield (%) Notes
Activation Acid intermediate + N-methylmorpholine + isobutyl chloroformate in dry THF, 0 °C, 1 h Formation of mixed anhydride
Amidation Addition of methylamine (2.0 M in THF), room temp, 15 h Forms N-methyl amide
Work-up & Purification Quench with water, extract with ethyl acetate, silica gel chromatography High purity product obtained

Alternative Synthetic Routes and Optimization

  • Suzuki–Miyaura Coupling: For more complex derivatives involving substituted thiophenes, Suzuki–Miyaura cross-coupling reactions between boronic acid derivatives and halogenated thiophenes under palladium catalysis can be employed to build the thiophene core before amidation.

  • Optimization of Reaction Conditions: Studies have shown that solvent choice and catalyst presence significantly affect yields. For example, acetone as a solvent with copper(II) chloride catalyst under oxygen atmosphere provides high yields (up to 90%) for related amide transformations. Substitution of acetone with other solvents like acetonitrile or benzene reduces yields significantly.

Solvent Catalyst Yield (%) Notes
Acetone CuCl₂ 90 Standard condition
Acetonitrile CuCl₂ 49 Reduced yield
Benzene CuCl₂ 57 Moderate yield
Ethyl acetate CuCl₂ 41 Lower yield
Methanol CuCl₂ 52 Moderate yield

Summary Table of Preparation Methods

Stage Key Reagents & Conditions Yield (%) Purity / Notes References
Nitration of Thiophene Thiophene + HNO₃ + montmorillonite clay catalyst, 70–80 °C, 5–6 h >50% selectivity Ecofriendly, catalyst reusable
Hydrolysis to Carboxaldehyde 5-Nitrothiophene-2-ylmethylene diacetate + HCl in MeOH/H₂O, reflux 65 °C, 8 h 80 Purified by precipitation, 99.3% purity
Amidation to N-Methyl Amide Acid intermediate + N-methylmorpholine + isobutyl chloroformate, then methylamine, RT, 15 h Purified by silica gel chromatography
Alternative Coupling Suzuki–Miyaura coupling for substituted thiophenes Palladium catalysis
Solvent Optimization Acetone + CuCl₂ catalyst under O₂ atmosphere Up to 90 High yield for related amides

Concluding Remarks

The preparation of this compound is a multistep process involving:

  • Selective nitration of thiophene to 2-nitrothiophene using solid acid catalysts,
  • Conversion to 5-nitrothiophene-2-carboxaldehyde via hydrolysis,
  • Amidation with methylamine through activated intermediates,
  • Optional use of palladium-catalyzed coupling for complex derivatives.

Optimization of solvents, catalysts, and reaction conditions is critical to maximize yield and purity. The use of environmentally friendly catalysts and mild conditions aligns with current green chemistry principles.

This synthesis strategy is supported by multiple authoritative sources, including peer-reviewed articles and patents, ensuring robustness and reproducibility in research and industrial contexts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-5-nitrothiophene-2-carboxamide is a thiophene 2-carboxamide derivative with applications in medicinal chemistry and materials science due to its unique electronic properties and reactivity. Thiophene-2-carboxamide derivatives have demonstrated antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

  • Antibacterial Properties Nitrothiophene carboxamides (NTCs) have potent antibacterial properties and can overcome efflux liability in Gram-negative bacteria . NTC compounds are bactericidal and effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp .
  • Mechanism of Action NTC compounds are prodrugs that require activation by specific nitroreductases within the bacterial cell for their antibacterial activity . Biological activity of nitro-aromatic and nitro-heterocyclic compounds is observed after reduction of the nitro moiety . Single gene knockout of nfsB showed a significantly elevated MIC, implying that this gene may be involved in the antibacterial activity of these compounds .
  • Efflux Pump Inhibition NTCs were optimized to reduce binding to AcrB using a structure-based design algorithm . Computational molecular docking simulations evaluated the interaction pattern of compound 7 with the AcrB efflux pump to reduce efflux pump liabilities .
  • Antitubercular Activity Nitro-substituted heteroaromatic carboxamides have been synthesized and tested against Mycobacterium tuberculosis cell lines . Electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group explains the activities . 1,3,5-Oxadiazole derivatives are candidates for developing novel antitubercular agents .

Related Research

Other studies featuring thiophene derivatives include:

  • Antimycobacterial Agents Quinolone derivatives have been identified as antimycobacterial agents .
  • Urease Inhibition N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide showed urease inhibition activity .
  • Antioxidant Activity 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide was found to possess antioxidant activity .

Mechanism of Action

The mechanism of action of N-methyl-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents on Heterocyclic Ring Heterocyclic Core Purity (%) Source
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 3-Methoxy-4-(trifluoromethyl)phenyl Thiazole 42 Synthesized
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 3,5-Difluorophenyl Thiazole 99.05 Synthesized
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide C₁₄H₁₀N₄O₅S₂ 4-Methoxyphenyl Oxadiazole N/A Synthesized
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉N₀O₂S Amino group (5-position) Benzothiophene N/A Commercial
Key Observations:
  • Heterocyclic Core Influence: Thiazole-based analogs (e.g., compounds from ) exhibit antibacterial activity linked to their ability to disrupt bacterial membrane integrity . In contrast, the oxadiazole variant () may display altered binding kinetics due to differences in ring electronegativity and hydrogen-bonding capacity .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in thiophene carboxamides) enhance reactivity and antibacterial potency by increasing electrophilicity . Fluorinated aryl groups (e.g., 3,5-difluorophenyl in ) improve metabolic stability and target affinity, as seen in the 99.05% purity compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methyl-5-nitrothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nitration of the thiophene ring followed by carboxamide functionalization. Key steps include:

  • Nitration : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
  • Methylation : Employ methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Optimization : Solvent-free "neat" methods or microwave-assisted synthesis can improve reaction efficiency and reduce byproducts .
    • Data Validation : Monitor reactions via TLC and characterize intermediates using 1H^1H-NMR to confirm regioselectivity and purity.

Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are critical?

  • Structural Confirmation :

  • X-ray Crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., compare with analogous thiophene-carboxamide structures) .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to identify methyl (-CH₃) and nitro (-NO₂) groups; IR spectroscopy for carbonyl (C=O) and nitro stretches.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Storage Guidelines :

  • Store at 0–6°C in airtight, light-resistant containers due to sensitivity to hydrolysis (carboxamide group) and thermal decomposition (nitro group) .
  • Avoid prolonged exposure to humidity; use desiccants in storage vials.

Advanced Research Questions

Q. How does the nitro group’s position (C-5) on the thiophene ring influence electronic properties and reactivity in downstream applications?

  • Electronic Effects : The nitro group is a strong electron-withdrawing moiety, polarizing the thiophene ring and activating C-3/C-4 positions for electrophilic substitution.
  • Reactivity Studies :

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts -NO₂ to -NH₂, altering solubility and enabling conjugation for drug-discovery applications .
  • Cross-Coupling : Suzuki-Miyaura reactions at C-4 require careful ligand selection (e.g., Pd(PPh₃)₄) due to steric hindrance from the carboxamide group .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) reported for this compound derivatives?

  • Troubleshooting Approaches :

  • Solvent Effects : Compare NMR data in deuterated DMSO vs. CDCl₃; carboxamide protons exhibit solvent-dependent shifts .
  • Dynamic Effects : Variable-temperature NMR to detect rotational barriers in the carboxamide group.
  • Crystallographic Validation : Cross-reference with XRD data to confirm substituent positions .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • In Silico Workflow :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Screen analogs against target proteins (e.g., kinases) using software like AutoDock Vina; prioritize compounds with strong binding affinities.
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability).

Methodological Notes

  • Synthesis Reproducibility : Document exact stoichiometry and temperature gradients, as minor deviations can lead to regiochemical variability in nitration .
  • Data Interpretation : Always cross-validate spectral data with synthetic intermediates to avoid misassignment (e.g., distinguishing methyl and nitro proton environments) .

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